molecular formula C15H12N2O2 B2622554 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole CAS No. 325804-03-3

2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2622554
CAS No.: 325804-03-3
M. Wt: 252.273
InChI Key: MMQRBXOOBHQJRY-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole is a versatile 1,3,4-oxadiazole derivative of significant interest in pharmaceutical and industrial materials science research. In biological studies, this scaffold has shown considerable promise as an anti-breast cancer agent. Structural-based molecular docking has revealed its potential mechanism, and synthesized derivatives have demonstrated potent antiproliferative activity against human breast cancer cell lines such as MCF-7 and MDA-MB-453 . Specifically, related compounds have exhibited potent cytotoxicity and the ability to reduce cell viability by inducing apoptosis, as confirmed through morphological observation and Western blot analysis . In industrial chemistry, this compound class serves as an effective corrosion inhibitor for mild steel in acidic environments (1 M HCl) . Experimental and computational studies confirm that its inhibition efficiency increases with concentration, functioning via adsorption on the metal surface. The molecule's efficacy is attributed to heteroatoms and high-electron-density sites, which facilitate strong interaction with the metal . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-3-7-12(8-4-1)15-17-16-14(19-15)11-18-13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQRBXOOBHQJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of phenylhydrazine with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Ring Positions

The oxadiazole ring undergoes nucleophilic attacks at C-2 and C-5 due to electron-deficient carbon atoms. These reactions typically involve:

  • Alkylation : Reaction with alkyl halides in basic media yields N-alkylated derivatives.

  • Amination : Substitution with amines produces 2-amino-5-phenyl derivatives under catalytic conditions .

Table 1: Nucleophilic Substitution Reactions

ReactantConditionsProductYield (%)Source
Methyl iodideK₂CO₃, DMF, 60°C2-(Phenoxymethyl)-5-(methyl)-oxadiazole78
AnilinePd(OAc)₂, Xantphos, 100°C2-Amino-5-phenyl-oxadiazole85

Oxidative Cyclization Reactions

Oxidative cyclization is a key method for synthesizing fused heterocycles. Notable approaches include:

  • Iodine-mediated cyclization : Forms benzimidazole-fused derivatives when reacted with o-phenylenediamine .

  • Chloramine-T under microwave irradiation : Enhances reaction efficiency for asymmetric oxadiazoles .

Key Reaction Pathway:

Acylhydrazide+CS2NaOH EtOHThiosemicarbazideI2Fused Oxadiazole[3][5]\text{Acylhydrazide}+\text{CS}_2\xrightarrow{\text{NaOH EtOH}}\text{Thiosemicarbazide}\xrightarrow{\text{I}_2}\text{Fused Oxadiazole}[3][5]

Condensation with Carbonyl Compounds

The phenoxymethyl group participates in Schiff base formation with aldehydes/ketones:

  • Condensation with 4-chlorobenzaldehyde in acetic acid yields hydrazone derivatives with anti-inflammatory activity .

  • Products exhibit improved pharmacokinetic properties, such as logP values <5 .

Oxidation of Thioethers

Sulfur-containing derivatives undergo oxidation to sulfones using H₂O₂ or Oxone®:

R S R H2O2R SO2 R \text{R S R }\xrightarrow{\text{H}_2\text{O}_2}\text{R SO}_2\text{ R }

This modification enhances biological activity against cancer cell lines .

Hydrolysis under Acidic Conditions

The oxadiazole ring hydrolyzes in concentrated HCl to form acylhydrazides , which serve as intermediates for further derivatization .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at the phenyl group:

  • Suzuki coupling with aryl boronic acids introduces diverse substituents at C-5 .

  • Buchwald-Hartwig amination modifies the phenoxymethyl side chain .

Table 2: Catalytic Reaction Outcomes

Reaction TypeCatalyst SystemProduct ApplicationYield (%)
Suzuki couplingPd(PPh₃)₄, K₂CO₃Anticancer agents (MCF-7 IC₅₀: 8 µM)92
Buchwald-HartwigPd₂(dba)₃, XantphosERα-targeted inhibitors88

Photocatalytic Modifications

Visible-light-driven reactions using eosin-Y and CBr₄ enable rapid synthesis of 2-amino derivatives :

Semicarbazoneh O22 Amino oxadiazole(Yield 94 )[9]\text{Semicarbazone}\xrightarrow{\text{h O}_2}\text{2 Amino oxadiazole}\quad (\text{Yield 94 })[9]

Biological Activity Correlations

Reactive derivatives show structure-activity relationships (SAR):

  • Electron-withdrawing groups at C-5 enhance cytotoxicity against MDA-MB-453 cells .

  • Methoxy substituents improve binding to estrogen receptors (docking score: -9.2 kcal/mol) .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole typically involves the reaction of appropriate phenolic and aldehyde derivatives followed by cyclization processes. The structural framework of this compound allows for various substitutions that can enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anti-cancer agents. For instance, derivatives synthesized from this core structure have shown promising antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-453. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes and western blot analysis .

Antidiabetic Activity

In vivo studies using models like Drosophila melanogaster have demonstrated that certain derivatives of this compound exhibit significant anti-diabetic properties. These compounds were effective in lowering glucose levels in diabetic models, indicating their potential as therapeutic agents for managing diabetes .

Antimicrobial Effects

Compounds containing the oxadiazole moiety have been reported to possess antimicrobial activities against various pathogens. The derivatives of this compound showed effectiveness against strains like Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Study Focus Findings
Anticancer Evaluation Evaluation of antiproliferative activityCompounds derived from this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .
Diabetes Model Study In vivo assessment in DrosophilaCertain derivatives significantly reduced glucose levels in diabetic flies compared to controls .
Antimicrobial Studies Activity against resistant strainsDemonstrated effectiveness against multidrug-resistant Staphylococcus aureus at concentrations lower than standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole varies depending on its application:

    Antimicrobial Activity: It disrupts microbial cell membranes or inhibits essential enzymes.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.

    Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of DNA synthesis or the activation of caspases.

Comparison with Similar Compounds

Table 1: Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives

Compound Substituents/Modifications Target Cell Line(s) IC50 (µM) Key Findings References
2-(Phenoxymethyl)-5-phenyl Phenoxymethyl at C2, phenyl at C5 MCF-7, MDA-MB-453 10.25–10.51 Apoptosis induction, ER binding
2-(2-Bromo-3-nitrophenyl)-5-phenyl Bromo-nitroaryl at C2, phenyl at C5 MCF-7 N/A Estrogen receptor antagonism
Coumarin-linked oxadiazole Coumarin moiety at C5 MCF-7, MDA-MB-231 <5 1.4× potency over tamoxifen
Quinoxaline-oxadiazole hybrids Quinoxaline at C2, phenyl at C5 N/A N/A Broad-spectrum antitumor activity

Key Comparisons :

  • Phenoxymethyl vs.
  • Coumarin-Linked Derivatives : Coumarin conjugation at C5 (e.g., compound 105 ) reduces IC50 to <5 µM, surpassing the parent compound’s potency by 50% .

Anti-Diabetic Derivatives

Table 2: Anti-Diabetic Activity of 1,3,4-Oxadiazole Derivatives

Compound Substituents/Modifications Biological Activity Efficacy (Dose) References
2-(2-Methoxyphenyl)-5-phenyl Methoxyphenyl at C2, phenyl at C5 Antiglycation 70% inhibition at 50 µM
2-((Benzothiazol-2-ylthio)methyl)-5-phenyl Benzothiazole-thioether at C2 Hypoglycemic (in vivo) 350 mg/kg p.o.

Key Comparisons :

  • The phenoxymethyl group in the target compound is structurally distinct from the methoxyphenyl or benzothiazole-thioether moieties in anti-diabetic derivatives. While the latter modulates glycation or insulin secretion , the phenoxymethyl group’s electron-rich nature may favor anticancer over antidiabetic applications.

Table 3: Photophysical Properties of Oxadiazole-Based Fluorophores

Compound Substituents/Modifications ΔEST (eV) Application References
DMAC-DPO Acridane at C2, phenyl at C5 0.24 TADF emitter
DMAC-F2DPO Fluorinated acridane at C2, phenyl at C5 0.13 Enhanced TADF
BPO Biphenyl at C2, phenyl at C5 N/A Liquid scintillator

Key Comparisons :

  • Fluorination at the aryl ring (e.g., DMAC-F2DPO) reduces ΔEST by 0.11 eV, enabling thermally activated delayed fluorescence (TADF) . In contrast, 2-(phenoxymethyl)-5-phenyl derivatives lack such photophysical tuning but demonstrate superior biocompatibility compared to toxic fluors like BPO .

Structural and Functional Insights

  • Role of Phenoxymethyl Group: The phenoxymethyl moiety enhances solubility and membrane permeability, critical for cellular uptake in anticancer activity .
  • Toxicity Profile: While 2-(phenoxymethyl)-5-phenyl derivatives show cytotoxicity against cancer cells (IC50 ~10 µM), they exhibit lower toxicity in non-tumorigenic liver cells (THLE-2, IC50 = 10.51 µM), suggesting selective apoptosis .
  • Synthetic Flexibility: The 1,3,4-oxadiazole core allows modular substitutions, enabling applications ranging from oncology (phenoxymethyl) to materials science (acridane/fluorinated aryl) .

Biological Activity

2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on recent research findings.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study published in the European Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several derivatives against breast cancer cell lines MCF-7 and MDA-MB-453. The compounds showed promising cytotoxicity, with notable candidates exhibiting dose-dependent activity and reduced cell viability through apoptosis induction mechanisms .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
7bMCF-710.5Induction of apoptosis via caspase activation
7dMDA-MB-4538.2Morphological changes indicative of apoptosis
7mMCF-712.0Inhibition of cell proliferation

The mechanism by which this compound induces apoptosis has been explored through various assays. Western blot analyses revealed increased expression of pro-apoptotic markers such as p53 and cleaved caspase-3 in treated cells . Additionally, morphological assessments indicated significant changes in cell structure consistent with programmed cell death.

Additional Biological Activities

Beyond its anticancer properties, research has also explored the compound's potential in other areas:

  • Antimicrobial Activity : Some derivatives have shown broad-spectrum antibacterial and antifungal activities. A study indicated that compounds derived from oxadiazoles could inhibit the growth of several pathogenic bacteria and fungi .
  • Antioxidant Properties : The antioxidant capacity of certain oxadiazole derivatives has been investigated, with findings suggesting that they can scavenge free radicals effectively .
  • Corrosion Inhibition : Interestingly, this compound has been studied for its anticorrosive properties in mild steel applications in acidic environments. The maximum inhibition efficiency reached 88.41% at a concentration of 300 ppm .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against MCF-7 and MDA-MB-453
AntimicrobialBroad-spectrum activity against bacteria and fungi
AntioxidantEffective free radical scavenging
Corrosion InhibitionHigh efficiency in acidic environments

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Breast Cancer Study : In a controlled experiment involving MCF-7 cells, treatment with derivative 7d resulted in a significant reduction in cell viability compared to untreated controls (p < 0.01). This study supports the compound's potential as a lead for developing new breast cancer therapies .
  • Antimicrobial Efficacy : A study examining various oxadiazole derivatives found that certain modifications to the phenyl ring enhanced antimicrobial potency against Staphylococcus aureus and Candida albicans .

Q & A

Q. What are the common synthetic routes for 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, Lakshmithendral et al. (2019) prepared derivatives by reacting 2-chloromethyl-5-phenyl-1,3,4-oxadiazole with phenols under reflux in pyridine. Key optimization parameters include solvent choice (e.g., pyridine for base activation), reaction time (12–24 hours), and purification via column chromatography. Characterization by FTIR confirmed C-S-C bond formation (750 cm⁻¹) and CH stretching (2981 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • FTIR : Identifies functional groups (e.g., disappearance of S-H bands at ~2550 cm⁻¹ and emergence of C-S-C bands) .
  • X-ray crystallography : Reveals noncovalent interactions (e.g., CH⋯N and CH⋯π) critical for stability. For example, derivatives with tert-butyl substituents exhibit distinct packing modes compared to fluorophenyl analogs .
  • NMR : Confirms substitution patterns (e.g., aromatic proton integration in 1H NMR) .

Q. What biological activities have been reported for this compound?

  • Anticancer activity : Derivatives showed IC₅₀ values <10 µM against breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .
  • Enzyme inhibition : Demonstrated acetyl-CoA carboxylase inhibition (IC₅₀ = 2.8 µM) in enzyme-linked immunosorbent assays .

Q. How do substituents on the phenyl ring influence biological activity?

  • Electron-withdrawing groups (e.g., F, Cl) enhance lipophilicity and membrane permeability, improving IC₅₀ values by ~30% compared to unsubstituted analogs .
  • Bulkier groups (e.g., tert-butyl) alter crystal packing, potentially reducing solubility but improving target binding .

Advanced Research Questions

Q. How can researchers resolve contradictory data on substituent effects in biological assays?

  • Perform molecular docking to compare binding affinities with target proteins (e.g., estrogen receptor-α for breast cancer).
  • Use 3D-QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with activity .
  • Validate via mutagenesis studies to identify critical binding residues .

Q. What computational methods are employed to design derivatives with improved drug-likeness?

  • ADMET prediction : Tools like SwissADME evaluate logP (optimal range: 2–3), polar surface area (<140 Ų), and bioavailability scores .
  • Molecular dynamics simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize stable binders .

Q. How does crystallography aid in understanding noncovalent interactions for material science applications?

  • CH⋯π interactions (distance: 2.8–3.2 Å) and CH⋯N contacts (angle: 150–160°) stabilize crystal lattices, influencing charge transport properties in optoelectronic devices .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., ~4.2 hours in murine models) and tissue distribution via LC-MS/MS .
  • Nanoparticle encapsulation : Use ZIF-8 nanoparticles to improve bioavailability by 2.5-fold in breast cancer models .

Q. What strategies evaluate multi-target biological effects (e.g., anticancer and antioxidant)?

  • Dual-activity assays : Test DPPH radical scavenging (IC₅₀ = 15 µM) alongside cytotoxicity to identify compounds with balanced potency .
  • Transcriptomics : Profile gene expression changes (e.g., Nrf2 pathway activation) using RNA-seq .

Q. What material science applications exploit the electronic properties of 1,3,4-oxadiazoles?

  • Electron transport layers : Derivatives with HOMO/LUMO gaps of 3.8 eV (e.g., 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole) enhance OLED efficiency by 18% .

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